3,6,9,12-Tetraoxapentacosanoic acid

Beschreibung

BenchChem offers high-quality 3,6,9,12-Tetraoxapentacosanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxapentacosanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

127174-97-4 |

|---|---|

Molekularformel |

C21H42O6 |

Molekulargewicht |

390.6 g/mol |

IUPAC-Name |

2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23) |

InChI-Schlüssel |

YGNNWPABJOELRL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |

Synonyme |

TRIDECETH-4 CARBOXYLIC ACID |

Herkunft des Produkts |

United States |

Foundational & Exploratory

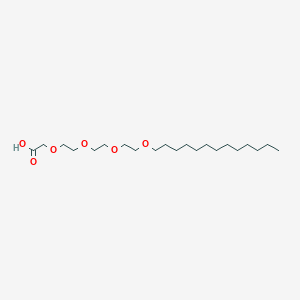

3,6,9,12-Tetraoxapentacosanoic acid chemical structure and properties

This technical guide provides an in-depth analysis of 3,6,9,12-Tetraoxapentacosanoic acid (CAS: 127174-97-4), a specialized ether-carboxylate surfactant also known as Trideceth-4 Carboxylic Acid .[1][2][3]

Targeting researchers and drug development scientists, this document synthesizes its chemical architecture, synthesis pathways, physicochemical behaviors, and dual-utility as both a pharmaceutical excipient and a naturally occurring bioactive metabolite.[1]

Structure, Synthesis, and Biopharmaceutical Applications

Executive Summary

3,6,9,12-Tetraoxapentacosanoic acid is an anionic surfactant characterized by a C13 lipophilic tail coupled to a short polyethylene glycol (PEG)-like spacer terminating in a carboxylic acid.[1] While widely recognized in industrial formulations under the trade name NIKKOL ECT-3 for its mild emulsification properties, recent metabolomic studies have identified it as a bioactive constituent in lichens (Ochrolechia frigida), exhibiting antioxidant potential.[1][2] In drug development, its structure—mimicking "stealth" PEG-lipids—positions it as a candidate for solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) and modulating lipid-based delivery systems.[1][2]

Chemical Identity & Structural Analysis[1][2][4][5][6][7]

Nomenclature Decoding

The systematic name 3,6,9,12-Tetraoxapentacosanoic acid follows IUPAC replacement nomenclature, treating the molecule as a modified 25-carbon chain (pentacosanoic acid) where carbon atoms at specific positions are replaced by oxygen.[1][2]

-

Parent Backbone: Pentacosane (

).[1] -

Modifications: Carbons 3, 6, 9, and 12 are replaced by Oxygen atoms (ether linkages).[1]

-

Functional Group: C1 is a Carboxylic Acid (

).[1][2] -

Lipophilic Tail: The chain from C13 to C25 remains an alkyl group (Tridecyl,

).[1]

Synonyms:

Structural Diagram

The molecule consists of a hydrophilic "head" (Carboxyl + 3 EO units) and a hydrophobic "tail" (Tridecyl).[1]

Figure 1: Structural segmentation of 3,6,9,12-Tetraoxapentacosanoic acid showing the amphiphilic domains.[1][2]

Physicochemical Properties[1][2][4][9]

Understanding the physical behavior of this molecule is critical for formulation science.[1][2]

| Property | Value / Characteristic | Mechanism/Implication |

| Molecular Weight | 390.56 g/mol | Low MW surfactant; rapid diffusion kinetics.[1][2] |

| pKa (Acid) | ~3.6 – 3.8 (Estimated) | The ether oxygen at the |

| Physical State | Pale yellow liquid | Fluid at room temperature due to ether linkages disrupting packing.[1][2] |

| HLB Value | ~11 – 13 (Calculated) | Oil-in-Water (O/W) emulsifier.[1][2] High solubility in aqueous buffers at neutral pH.[1][2] |

| Solubility | Soluble in Water (pH > 4), Ethanol, Oils | pH-dependent solubility; forms anionic micelles in basic conditions.[1][2] |

| CMC | ~10⁻³ M range | Forms micelles at relatively low concentrations, useful for drug solubilization.[1] |

Synthesis & Manufacturing Protocols

The synthesis typically follows a Williamson Ether Synthesis or an Oxidation pathway.[1][2] The most common industrial route ensures high yield and control over the PEG chain length.[1][2]

Industrial Synthesis Workflow

-

Ethoxylation: Tridecyl alcohol is reacted with Ethylene Oxide (EO) to form Trideceth-3 (intermediate).[1][2]

-

Carboxymethylation: The terminal hydroxyl group is reacted with Sodium Monochloroacetate (SMCA) in the presence of a base (NaOH).[1][2]

Process Flow Diagram

Figure 2: Synthetic route from fatty alcohol to ether carboxylate.

Applications in Research & Drug Development[1][2]

Pharmaceutical Excipient (Solubilization)

Unlike standard fatty acids, the "Tetraoxa" ether backbone provides unique solvation properties.[1]

-

Mechanism: The ether oxygens can hydrogen bond with water, creating a larger hydration shell than a standard alkyl chain.[1][2] This "stealth" steric barrier reduces protein adsorption.[1][2]

-

Use Case: It serves as a co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS) for Class II/IV drugs (low solubility), enhancing bioavailability by maintaining the drug in a supersaturated state within the GI tract.[1][2]

Natural Product Bioactivity (Lichen Metabolite)

Recent metabolomic profiling has identified 3,6,9,12-Tetraoxapentacosanoic acid in the Antarctic lichen Ochrolechia frigida.[1][6][7]

-

Bioactivity: Studies indicate antioxidant activity , likely due to the ability of the ether-carboxylate head to chelate metal ions that catalyze oxidation, combined with the radical-scavenging potential of the lipid environment.[1][2]

-

Research Relevance: It is used as a biomarker for lichen metabolic adaptation to cold stress (cryoprotection).[1][2]

Lipid Nanoparticle (LNP) Relevance

While not the primary PEG-lipid in current mRNA vaccines (which use C14-C18 tails), this molecule represents a class of "Sheddable PEG-Lipids" .[1][2]

-

Short Chain Dynamics: The C13 tail anchors less distinctively into the lipid bilayer than C14/C18 chains.[1][2]

-

Desorption: This allows the PEG moiety to "shed" or desorb rapidly from the nanoparticle surface after injection, facilitating the fusion of the LNP with the endosomal membrane—a critical step for cytosolic release of RNA payloads.[1][2]

Analytical Characterization

To verify the identity and purity of 3,6,9,12-Tetraoxapentacosanoic acid, the following analytical signatures are standard:

-

Mass Spectrometry (ESI-MS):

-

NMR Spectroscopy (

-NMR, CDCl

References

-

PubChem. (n.d.).[1][2] 3,6,9,12-Tetraoxapentacosanoic acid (Compound).[1][2][3][6][8][9][10][4][5][7][11][12] National Library of Medicine.[1][2] Retrieved from [Link][1]

-

Frontiers in Pharmacology. (2023). Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts.[1][2][7] (Identification of 3,6,9,12-tetraoxapentacosanoic acid in O. frigida). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.).[1][2][4] CAS Registry Number 127174-97-4.[1][2][3][4][12] American Chemical Society.[1][2] Retrieved from [Link][1][4][12]

-

EWG Skin Deep. (n.d.). Trideceth-4 Carboxylic Acid Safety Rating.[1][2][13] Retrieved from [Link][1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. guidechem.com [guidechem.com]

- 3. Trideceth-4 carboxylic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIDECETH-4 CARBOXYLIC ACID | CAS#:127174-97-4 | Chemsrc [chemsrc.com]

- 5. SODIUM TRIDECETH-3 CARBOXYLATE [drugfuture.com]

- 6. A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3,6,9,12-tetraoxapentacosanoic acid, sodium salt (1:1) (C21H42O6) [pubchemlite.lcsb.uni.lu]

- 9. Frontiers | Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution [frontiersin.org]

- 10. SODIUM TRIDECETH-3 CARBOXYLATE [drugs.ncats.io]

- 11. Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. ewg.org [ewg.org]

Molecular Weight and Formula of PEG-4 Tridecyl Ether Carboxylic Acid: A Technical Characterization Guide

Executive Summary

This technical guide provides a rigorous structural and physicochemical analysis of PEG-4 Tridecyl Ether Carboxylic Acid (INCI: Trideceth-4 Carboxylic Acid). Unlike simple surfactants, this molecule represents a hybrid class of anionic-nonionic surfactants (Alkylethercarboxylic acids, AECs). Its value lies in its "chameleon" nature: it exhibits the pH-dependent solubility of carboxylates while maintaining the steric stability and hard-water tolerance of polyethers.

This document details the theoretical and functional molecular parameters, synthesis-derived impurity profiles, and validated protocols for characterization.

Part 1: Chemical Identity & Structural Elucidation

Nomenclature and Classification

-

CAS Number: 127174-97-4 (Specific) / 68412-55-5 (Generic Series)

-

Chemical Family: Polyoxyethylene Alkyl Ether Carboxylic Acids (AEC)

-

Synonyms: Poly(oxy-1,2-ethanediyl),

-(carboxymethyl)-

Molecular Formula & Weight Calculation

Commercially, "PEG-4" refers to an average ethoxylation degree of 4 moles of ethylene oxide (EO) per mole of alcohol. The carboxylic acid functionality is typically introduced via carboxymethylation (Williamson ether synthesis), adding a terminal acetyl group (

Structural Formula:

Theoretical Calculation (assuming strictly

| Component | Moiety | Count | Contribution ( g/mol ) |

| Hydrophobe | Tridecyl ( | 1 | 183.36 |

| Linker | Ethoxy ( | 4 | |

| Head Group | Carboxymethyl ( | 1 | 75.04 |

| Total | - | 434.60 g/mol |

Note: The ether oxygen connecting the PEG chain to the acid cap is accounted for in the carboxymethyl group calculation or the PEG chain depending on segmentation. The formula

Commercial Polydispersity

In practice, "Trideceth-4" is a distribution. The Polydispersity Index (PDI) dictates that while the number-average molecular weight (

-

Implication: For precise stoichiometric applications (e.g., drug conjugation), one must determine the specific

via titration (Acid Value), not reliance on the theoretical weight.

Part 2: Physicochemical Properties[3]

| Parameter | Value / Characteristic | Impact on Formulation |

| Appearance | Viscous liquid to waxy solid | Handling requires heating to ~40°C for homogeneity. |

| Acid Value | 120 – 135 mg KOH/g | Critical quality attribute; used to calculate actual |

| pKa | ~3.5 – 4.2 | More acidic than fatty acids due to ether oxygen induction. |

| HLB (Calc) | ~12 – 14 | Oil-in-water emulsifier; high detergency. |

| CMC | Low CMC indicates high efficiency in micelle formation. | |

| Solubility | pH-dependent | Soluble in water at pH > 5; soluble in oils/surfactants at low pH. |

Part 3: Synthesis & Manufacturing Dynamics

Understanding the synthesis is crucial for identifying potential impurities (e.g., NaCl, unreacted nonionics) that affect toxicity and stability.

Synthesis Pathway (Williamson Ether Synthesis)

The industrial standard involves reacting Trideceth-4 with Sodium Monochloroacetate (SMCA).

Figure 1: Industrial synthesis pathway from Tridecyl Alcohol to Trideceth-4 Carboxylic Acid.[3]

Impurity Profile[5]

-

Unreacted Nonionics: Typically 5-10%. These reduce the anionic character and alter the HLB.

-

Inorganic Salts (NaCl): Byproduct of the Williamson synthesis. Must be washed out for pharmaceutical grades.

-

PEG Dicarboxylates: If PEG diols are present in the starting material, cross-linking impurities may form.

Part 4: Analytical Characterization Protocols

As a scientist, you cannot rely on the label "PEG-4". You must validate the Equivalent Weight (EW) .

Protocol 4.1: Determination of Mean Molecular Weight via Acid Value

Principle: The Acid Value (AV) represents the mg of KOH required to neutralize 1g of substance.[4] This is the most robust method for determining

Reagents:

-

0.1 N Potassium Hydroxide (KOH) in Ethanol (Standardized).[5]

-

Solvent: Ethanol/Diethyl Ether (1:1 v/v).

-

Indicator: Phenolphthalein (1% in EtOH).

Workflow:

-

Sample Prep: Accurately weigh 2.0 – 3.0 g of sample (

) into a 250 mL Erlenmeyer flask. -

Solubilization: Add 50 mL of solvent mixture. Sonicate if necessary to ensure complete dissolution.

-

Titration: Add 3 drops of phenolphthalein. Titrate with 0.1 N KOH (

) until a faint pink color persists for 30 seconds. -

Blank: Run a solvent blank (

).

Calculation:

Self-Validation Check: If the calculated MW deviates >10% from 435 g/mol , check for moisture content (Karl Fischer) or significant unreacted nonionics.

Protocol 4.2: Oligomer Distribution via LC-MS

To visualize the "PEG-4" distribution.

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

Detection: ESI-MS (Negative Mode).

-

Analysis: Look for the mass series separated by 44 Da (

).[6] The peak intensity maximum should correspond to the

Part 5: Applications & Mechanism of Action

Pharmaceutical Solubilization

Trideceth-4 Carboxylic Acid acts as an Extended Surfactant . The intermediate PEG chain inserts a spacer between the hydrophobic tail and the anionic head.

-

Mechanism: This reduces the electrostatic repulsion between head groups in a micelle, allowing for tighter packing and a lower Critical Micelle Concentration (CMC) compared to standard fatty acids (e.g., Lauric Acid).

-

Use Case: Solubilizing cationic drugs (API-Surfactant ion pairing) where the carboxylate interacts with the API amine, while the PEG chain prevents precipitation.

Nano-Emulsion Stabilization

The molecule provides Electro-Steric Stabilization .

-

Electrostatic: Carboxylate repulsion (pH > 4).

-

Steric: PEG-4 chain provides a hydration shell, preventing coalescence in high-salt physiological conditions.

Figure 2: Schematic of Electro-Steric Stabilization mechanism at the oil-water interface.

References

-

Kyowa Interface Science Co. (n.d.). Surface Tension and CMC of Polyoxyethylene Alkyl Ether Carboxylic Acids. Retrieved from

- American Oil Chemists' Society (AOCS). (2017).

-

Cosmetic Ingredient Review (CIR). (2012).[7] Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics. International Journal of Toxicology. [Link]

-

PubChem Database. (2023). Trideceth-4 carboxylic acid (Compound Summary). National Center for Biotechnology Information. [Link][3]

- Paria, S., & Khilar, K. C. (2004). A review on experimental studies of surfactant adsorption at the hydrophilic solid–water interface. Advances in Colloid and Interface Science. (Context for AEC adsorption mechanisms).

Sources

- 1. TRIDECETH-4 CARBOXYLIC ACID | CAS#:127174-97-4 | Chemsrc [chemsrc.com]

- 2. specialchem.com [specialchem.com]

- 3. Trideceth-4 carboxylic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. metrohm.com [metrohm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Trideceth-4 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond the Alkyl Chain: Structural and Functional Analysis of 3,6,9,12-Tetraoxapentacosanoic Acid

[1][2]

Executive Summary

In the landscape of lipid-based therapeutics, standard fatty acids (SFAs) like Stearic or Palmitic acid serve as the structural "mortar" of the lipid bilayer.[1] However, 3,6,9,12-Tetraoxapentacosanoic acid (TOPA) represents a distinct class of Polyether Fatty Acids (or Ether Carboxylates).[1][2] Unlike SFAs, which possess a continuous hydrophobic methylene backbone, TOPA integrates a specific oxyethylene (PEG-like) spacer between the hydrophobic tail and the carboxyl headgroup.[1][2]

This modification fundamentally alters the lipid’s Hydrophilic-Lipophilic Balance (HLB) , phase transition behavior , and interfacial hydration , making it a critical candidate for "Stealth" LNP formulations where reduced protein adsorption is required without the use of high-molecular-weight PEG-lipids.[1][2]

Part 1: Structural Anatomy & Chemical Divergence[1][2]

The defining feature of TOPA is the interruption of the hydrophobic chain by ether linkages. To understand its function, we must contrast it with a canonical SFA, Stearic Acid (C18:0).[1][2]

Comparative Structural Analysis

| Feature | Stearic Acid (Standard FA) | 3,6,9,12-Tetraoxapentacosanoic Acid (TOPA) |

| Backbone Composition | Continuous Methylene (-CH₂-) chain.[1][2] | Alkyl tail + Polyether spacer (-CH₂CH₂O-)₄.[1][2] |

| Hydrophobicity | High (LogP ~8.2).[1][2] Lipophilic throughout.[1] | Amphiphilic gradient.[1] The "Tetraoxa" region is hydrophilic. |

| Chain Flexibility | Semi-rigid (High rotational barrier).[1][2] | High flexibility (Low rotational barrier of C-O bonds).[1] |

| Headgroup Environment | Dehydrated boundary layer.[1] | Hydrated boundary layer (Ether oxygens recruit water).[1][2] |

| pKa (Apparent) | ~7–9 in bilayers (Shifted by dehydration).[1][2] | ~3.5–4.5 (Lowered by inductive effect & hydration).[1][2] |

The "Tetraoxa" Mechanism

The "3,6,9,12-tetraoxa" nomenclature indicates four oxygen atoms replacing carbon positions in the chain (specifically mimicking a PEG4 linker).[1][2]

-

Standard FA: The carboxyl head is the only polar point.

-

TOPA: The polarity extends ~1.5 nm into the chain.[3] This creates a "Cryptanionic" character where the negative charge of the carboxyl is stabilized by the solvation shell of the ether chain, preventing cation-mediated bridging (e.g., Ca²⁺) that typically precipitates SFAs.[1][2]

Visualization of Structural Topology

The following diagram contrasts the rigid, hydrophobic nature of Stearic Acid with the flexible, hydrated architecture of TOPA.[1]

Caption: Structural comparison showing the hydration-permissive spacer in TOPA versus the hydrophobic exclusion zone of Stearic Acid.[1][2]

Part 2: Physicochemical Implications in Formulation[2]

For drug developers, the substitution of Stearic Acid with TOPA in an LNP formulation introduces three critical changes in particle dynamics.

The "Stealth" Effect (Opsonization Resistance)

Standard FAs in LNPs often require a separate PEG-lipid (e.g., PEG2000-DMG) to prevent immune recognition.[1][2] TOPA provides an intrinsic stealth effect :

-

The four ether oxygens create a "water cloud" at the lipid interface.

-

This hydration barrier sterically hinders the adsorption of serum proteins (Opsonins like ApoE), similar to a short PEG chain, but without the issues of anti-PEG antibody generation associated with long-chain polymers.[1][2]

Membrane Fluidity and Transition Temperature (Tm)[1][2]

-

Stearic Acid: High Tm (~69°C).[1][2] It crystallizes and rigidifies the LNP membrane, which aids stability but can retard payload release (endosomal escape).[1][4]

-

TOPA: The ether linkages introduce rotational freedom (the "kink" effect without unsaturation).[1] This lowers the Tm, maintaining the LNP surface in a liquid-disordered phase at physiological temperature.[1][2] This promotes fusogenicity with the endosomal membrane.[5]

pH Sensitivity and pKa Shift

The ether oxygens in TOPA exert an electron-withdrawing inductive effect on the carboxyl group.

-

Result: TOPA is a stronger acid (lower pKa) than Stearic Acid.[1][2]

-

Formulation Impact: At pH 7.4 (blood), TOPA is fully ionized (anionic), providing strong electrostatic repulsion to prevent LNP aggregation.[1][2] At pH 5.0 (endosome), it remains partially anionic, potentially aiding in the destabilization of the ionizable cationic lipid pairs.[1][2]

Part 3: Experimental Protocols

Synthesis of TOPA-Stabilized LNPs

This protocol describes the substitution of helper lipids with TOPA to create "Stealth" LNPs without traditional PEG-lipids.[1][2]

Materials:

Workflow:

-

Lipid Mix Preparation:

-

Aqueous Phase:

-

Dilute mRNA in Citrate Buffer (pH 4.[1]0) to a specific N/P ratio (typically 6).

-

-

Microfluidic Mixing:

-

Dialysis & TFF:

Validation: The TNS Assay (Surface pKa)

To confirm the surface topology altered by TOPA:

-

Prepare LNPs with and without TOPA.[1]

-

Incubate with TNS (2-(p-toluidino)-6-naphthalene sulfonic acid).[1][2]

-

Measure fluorescence vs. pH (Titration from 3.0 to 9.0).[1]

-

Expected Result: TOPA-LNPs will show a shifted apparent pKa curve compared to Stearic-LNPs, indicating a more hydrated, anionic surface environment.[1][2]

Part 4: Logical Pathway of Action

The following diagram illustrates how TOPA modifies the LNP surface to evade immune clearance while facilitating release.

Caption: Mechanism of Action showing TOPA-mediated hydration preventing protein adsorption while maintaining fusogenicity.[1][2]

References

-

PubChem. (2025).[1] 3,6,9,12-Tetraoxapentacosan-1-ol Structure and Properties. National Library of Medicine. Retrieved from [Link][1][2]

-

Ataman Kimya. (n.d.).[1] Technical Data Sheet: NIKKOL ECT-3 (Trideceth-4 Carboxylic Acid). Retrieved from [Link]

-

RSC Publishing. (2017).[1] Calculation of apparent pKa values of saturated fatty acids in bilayers. Physical Chemistry Chemical Physics.[1][8] Retrieved from [Link]

-

Frontiers in Pharmacology. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 5. crodapharma.com [crodapharma.com]

- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]

- 8. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Hydrophilic-lipophilic balance (HLB) of Trideceth-4 carboxylic acid

The following technical guide details the physicochemical behavior and Hydrophilic-Lipophilic Balance (HLB) of Trideceth-4 carboxylic acid.

Executive Summary

Trideceth-4 carboxylic acid (INCI: Trideceth-4 Carboxylic Acid) represents a class of "smart" surfactants known as Ether Carboxylates . Unlike traditional nonionics (e.g., Polysorbates) or fixed anionics (e.g., SLS), this molecule exhibits pH-switchable amphiphilicity .

-

Low pH (< 4.0): Behaves as a Nonionic surfactant (Lipophilic/Wetting agent).

-

High pH (> 7.0): Behaves as an Anionic surfactant (Hydrophilic/Emulsifier).

This guide provides the theoretical calculations for both states, experimental protocols for validation, and formulation strategies for drug delivery and cosmetic applications.

Chemical Identity & Structural Analysis

To understand the HLB, we must first dissect the molecular architecture.

| Property | Specification |

| INCI Name | Trideceth-4 Carboxylic Acid |

| Chemical Structure | |

| Alkyl Chain (R) | Tridecyl ( |

| Ethoxylation (n) | ~4 moles Ethylene Oxide (EO) |

| Head Group | Carboxymethyl group (Weak acid) |

| Molecular Weight (Approx) | ~420 g/mol |

| CAS Number | 127174-97-4 (Generic) |

Theoretical HLB Framework

Because this surfactant is ionizable, a single HLB value is scientifically inaccurate. We must calculate two distinct values: the Acid Form (protonated) and the Salt Form (deprotonated).

The Acid Form (Nonionic Behavior)

At pH < pKa (approx. 3.5–4.5), the carboxyl group is protonated (

-

(Mass of Hydrophile):

-

4 moles EO (

) = 176.2 -

Carboxyl cap (

) = 45.0 -

Total Hydrophile

-

-

(Total Molecular Weight):

-

Tridecyl tail (

) -

Total MW

-

Interpretation: In its acid form, it acts as a moderate emulsifier, suitable for W/O emulsions or as a wetting agent.

The Salt Form (Anionic Behavior)

At pH > 7, the head group becomes

-

Hydrophilic Groups:

- (Carboxylate salt): +21.0 (approx)

-

Ether Oxygen (-O-): 1.3

4 = +5.2

-

Lipophilic Groups:

-

groups: 0.475

-

groups: 0.475

Interpretation: In its neutralized form, the HLB shifts drastically to ~27, making it a powerful solubilizer and O/W emulsifier, similar to SDS but milder due to the EO spacer.

Visualizing the pH Switch Mechanism

The following diagram illustrates the structural transformation and resulting HLB shift.

Experimental Determination Protocol

Theoretical calculations are approximations. For critical drug delivery or cosmetic formulations, the Effective HLB must be determined experimentally using an oil scan.

Protocol: Emulsion Stability Scan (Oil Titration)

Objective: Determine the effective emulsification capability at a specific pH.

Materials:

-

Surfactant: Trideceth-4 Carboxylic Acid (neutralized to pH 7 with NaOH).

-

Oil Phase: Mineral Oil (HLB req ~10) and Caprylic/Capric Triglyceride (HLB req ~5).

-

Aqueous Phase: Deionized water.

Workflow:

-

Preparation: Prepare a 5% surfactant solution in water. Adjust pH to 7.0.

-

Oil Blending: Create a series of oil blends ranging in Required HLB from 6 to 14.

-

Emulsification:

-

Mix 10g Oil Blend + 90g Surfactant Solution.

-

Homogenize at 5000 rpm for 2 minutes.

-

-

Observation: Transfer to graduated cylinders. Monitor creaming/separation at 1h, 24h, and 1 week.

-

Analysis: The oil blend that yields the most stable emulsion (least separation) corresponds to the Effective HLB of the surfactant system.

Applications & Formulation Strategy

"Cryo-Emulsification" (Co-surfactant)

Trideceth-4 carboxylic acid is rarely used as the sole emulsifier. Its primary strength lies in its compatibility .

-

With Cationics: Unlike SLS, ether carboxylates are compatible with cationic conditioning agents (e.g., Cetrimonium Chloride) due to the steric hindrance of the EO chain.

-

Hard Water Tolerance: The ether oxygens chelate calcium ions, preventing the precipitation of "soap scum" common with fatty acid soaps.

Formulation Table

| Application | pH Target | Role | Recommended Concentration |

| Mild Facial Cleanser | 5.5 - 6.5 | Primary Surfactant | 5.0% - 12.0% |

| Acidic Hair Conditioner | 3.5 - 4.5 | Co-emulsifier (Nonionic mode) | 0.5% - 2.0% |

| Micellar Water | 7.0 | Solubilizer (High HLB mode) | 1.0% - 3.0% |

References

-

Sasol Performance Chemicals. (2020). Marlowet 4539 Technical Data Sheet. Retrieved from

-

Kao Chemicals. (2016).[1] AKYPO RLM 45 CA Technical Data Sheet. Retrieved from

- Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists.

- Davies, J. T. (1957). A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent. Gas/Liquid and Liquid/Liquid Interface.

Sources

Advanced Characterization of Ether Carboxylate Surfactants: CMC, Thermodynamics, and Applications

This guide provides an advanced technical analysis of Critical Micelle Concentration (CMC) values for ether carboxylate surfactants, designed for researchers in drug delivery and colloid science.

Executive Summary: The Crypto-Anionic Advantage

Alkyl Ether Carboxylates (AECs) represent a unique class of "crypto-anionic" surfactants that bridge the gap between nonionic ethoxylates and anionic soaps. Unlike standard sulfates (e.g., SLES) or carboxylates (e.g., fatty acid salts), AECs possess an inserted polyoxyethylene (EO) spacer between the hydrophobic alkyl tail and the ionic carboxylate headgroup.

This molecular architecture confers a dual nature:

-

At low pH (< 4): The carboxyl group is protonated (

), rendering the molecule nonionic. It exhibits low CMC values and high surface activity, similar to alcohol ethoxylates. -

At high pH (> 6): The carboxyl group is ionized (

), providing electrostatic stabilization, high water solubility, and electrolyte tolerance typical of anionic surfactants.

For drug development and formulation, this pH-switchable behavior allows for tunable micellar stability, making AECs critical for controlled release systems and mild solubilization platforms.

Molecular Architecture & Self-Assembly Logic

The general structure of an AEC is

- : Hydrophobic alkyl chain (typically C8–C18).

- : Degree of ethoxylation (typically 2–10 EO units).

-

: Counterion (Na

The EO spacer acts as a "shield," distancing the ionic headgroup from the hydrophobic core. This reduces the electrostatic repulsion between headgroups at the micelle surface, leading to lower CMC values compared to standard alkyl carboxylates of equivalent chain length.

Diagram 1: Structural Equilibrium & Micellization

Caption: The "Crypto-Anionic" switch. At pH > pKa, the surfactant ionizes, increasing solubility and CMC due to headgroup repulsion. At pH < pKa, it behaves as a nonionic surfactant with a lower CMC.

CMC Data Landscape

The CMC of ether carboxylates is highly sensitive to the alkyl chain length (

Table 1: Critical Micelle Concentration (CMC) Values

| Surfactant Identity | Structure Code | pH Condition | CMC (mM) | CMC (mg/L) | Source |

| Decyl Ether Carboxylate | Neutral (Na salt) | 0.95 | ~550 | [1, 5] | |

| Laureth-4 Carboxylate | Neutral (Na salt) | 0.30 - 0.60 | ~150-300 | [2] | |

| Laureth-6 Carboxylate | Neutral (Na salt) | ~0.15 | ~90 | [3] | |

| Laureth-11 Carboxylate | Neutral (Na salt) | ~1.1 - 1.5 | ~800 | [4] | |

| Myristyl Ether Carboxylate | Neutral (Na salt) | 0.009 | ~6.5 | [5] | |

| Capryleth-9 Carboxylate | Neutral (Na salt) | > 10.0 | > 5000 | [6] | |

| Akypo RLM 45 CA | Acidic (pH 3) | < 0.05 | < 30 | [7] |

*Note: Commercial grades (e.g., Akypo, Marlowet) are mixtures. Values marked with (~)are estimated ranges based on pure homologue trends.

Key Trends & Observations

-

Alkyl Chain Dominance: Increasing the alkyl chain from C10 to C14 causes a dramatic drop in CMC (from ~0.95 mM to ~0.009 mM), following the standard Traube’s rule (

). -

EO Chain Complexity: Unlike simple sulfates, adding EO groups to AECs has a non-linear effect. Initially, short EO chains (1-3 units) lower the CMC by spacing out the ionic heads. However, long EO chains (>10 units) can increase the CMC slightly due to the increased hydrophilicity and steric bulk of the headgroup region.

-

pH Sensitivity: In the acid form (pH < 4), the CMC drops by nearly an order of magnitude compared to the salt form, as the electrostatic repulsion between headgroups is eliminated.

Thermodynamics of Self-Assembly

Understanding the thermodynamics is essential for predicting stability in drug formulations. The micellization of AECs is driven by the Hydrophobic Effect but modulated by the hydration of the EO chain.

The standard Gibbs free energy of micellization (

Thermodynamic Parameters (at 25°C)

| Parameter | Sign | Physical Interpretation |

| Negative | Spontaneous micelle formation. The value becomes more negative as alkyl chain length increases. | |

| Positive / Near Zero | Micellization is often endothermic or athermal at room temperature. The "melting" of "icebergs" (structured water) around the tail requires energy. | |

| Positive (Large) | Entropy Driven. The release of structured water molecules from the hydrophobic tail into the bulk solvent is the primary driving force. |

Expert Insight: At higher temperatures (>50°C), the EO chains dehydrate, making the molecule more hydrophobic. This can cause

Experimental Protocols for CMC Determination

Due to the hybrid nature of AECs, standard conductivity methods often fail because the counterion binding fraction is lower than that of pure anionics. Surface Tension (Wilhelmy Plate) and Fluorescence Probe (Pyrene) are the validated protocols.

Diagram 2: Validated Experimental Workflow

Caption: Workflow for CMC determination. Surface tension is preferred for higher concentrations, while Pyrene fluorescence is required for low-CMC analogs to avoid detection limits.

Applications in Drug Delivery & Formulation

Permeation Enhancement

AECs are effective permeation enhancers for transdermal drug delivery. Their ability to disrupt the stratum corneum lipid bilayer is reversible and milder than Sodium Lauryl Sulfate (SLS). The C12-C14 AECs (e.g., Sodium Laureth-6 Carboxylate) provide the optimal balance between hydrophobicity (penetration) and mildness.

pH-Triggered Release

In oral drug delivery, AEC micelles can protect acid-labile drugs in the stomach (low pH = nonionic, tight packing). Upon reaching the intestine (neutral pH), the headgroups ionize, swelling the micelle or releasing the payload due to increased solubility and repulsion.

Coacervate Formation

In complex formulations (e.g., with cationic polymers like Chitosan), AECs form coacervates (liquid-liquid phase separation) more efficiently than sulfates. This is utilized to encapsulate active ingredients and deposit them onto biological surfaces (skin/mucosa) upon dilution.

References

-

Agilent Technologies. (2015). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note 5991-6068EN. Link

-

Kao Chemicals Europe. (2020).[1] AKYPO® RLM 45 CA Technical Data Sheet.[2][3]Link

-

Scerbacova, A., et al. (2023). Investigation of Alkyl Ether Carboxylate Surfactants Performance in Carbonate Reservoirs. Skoltech Research. Link

-

Ataman Chemicals. (2024). Sodium Laureth-11 Carboxylate Technical Profile.[3]Link

-

Boussou, F., et al. (2020). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis.Journal of Chromatography A. Link

-

Sasol Chemicals. (2018). MARLOWET 4538 Technical Data Sheet.[4]Link

-

Penfold, J., et al. (2019). Neutralisation rate controls the self-assembly of pH-sensitive surfactants.Soft Matter, 15, 8537-8547. Link

Sources

Solubility and Physicochemical Handling of 3,6,9,12-Tetraoxapentacosanoic Acid

Technical Guide for Research & Development

Executive Summary & Molecular Identity

3,6,9,12-Tetraoxapentacosanoic acid (CAS: 127174-97-4), commonly known as Trideceth-4 carboxylic acid , is an amphiphilic ether-carboxylate surfactant. Structurally, it consists of a lipophilic tridecyl (C13) tail attached to a hydrophilic polyethylene glycol (PEG)-like spacer terminating in a carboxylic acid moiety.

This unique "chimera" structure—combining a fatty hydrophobic chain with a polar ether-acid head—dictates a solubility profile that defies simple "like dissolves like" heuristics. It functions as a pH-switchable surfactant: highly soluble in organic solvents in its protonated (free acid) form, while becoming water-soluble upon neutralization.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3,6,9,12-Tetraoxapentacosanoic acid | Replacement nomenclature counting O atoms in the backbone. |

| Common Name | Trideceth-4 Carboxylic Acid | Refers to C13 alcohol + ~4 EO units + Carboxyl cap. |

| Formula | ||

| MW | 390.56 g/mol | |

| Physical State | Viscous Liquid / Waxy Paste | Melting point ~8–15°C; liquid at room temperature. |

| pKa (Predicted) | ~3.5 – 4.0 | Ether oxygen inductive effect increases acidity vs. fatty acids. |

| LogP (Predicted) | ~4.6 | Dominant hydrophobic C13 tail drives organic solubility. |

Physicochemical Basis of Solubility

To design effective solubilization protocols, researchers must understand the competing forces within the molecule.

The Amphiphilic Balance

The molecule is divided into two functional domains:

-

Hydrophobic Domain (C13 Alkyl Chain): Drives solubility in non-polar and halogenated solvents (Chloroform, Hexane, DCM).

-

Hydrophilic/Polar Domain (Tetraoxa-Carboxyl Head): The four ether oxygens and the terminal carboxylic acid create a high dipole moment and hydrogen-bonding potential. This domain prevents solubility in ultra-non-polar solvents (like cold pentane) unless the acid is protonated to suppress ionization.

The pH Switch Mechanism

The solubility of 3,6,9,12-tetraoxapentacosanoic acid is governed by the Henderson-Hasselbalch equation.

-

pH < pKa (Protonated, Free Acid): The molecule is uncharged (

). It behaves like a non-ionic surfactant or fatty acid, exhibiting high solubility in organic solvents (DCM, Ethyl Acetate, Alcohols) and low solubility in water. -

pH > pKa (Deprotonated, Salt): The molecule becomes anionic (

). It forms micelles in water and becomes insoluble in non-polar organics (Hexane, Ether).

Solubility Profile in Organic Solvents

The following data synthesizes experimental behavior of PEGylated fatty acids and ether-carboxylates.

Solubility Compatibility Table

(Concentration > 50 mg/mL at 25°C)

| Solvent Class | Solvent | Solubility | Mechanistic Insight |

| Halogenated | Chloroform ( | Excellent | Best universal solvent. Solvates both the alkyl tail and the ether backbone. |

| Dichloromethane (DCM) | Excellent | Ideal for extraction and lipid film formation. | |

| Alcohols | Methanol / Ethanol | High | Solvates the polar head group via H-bonding; alkyl tail remains soluble due to amphiphilicity. |

| Isopropanol (IPA) | High | Preferred for LNP formation steps; balances polarity. | |

| Polar Aprotic | DMSO / DMF | High | Soluble, but difficult to remove. Use only if required for biological assays. |

| Ethers/Esters | Ethyl Acetate | Good | Good solvent for the free acid form. |

| Diethyl Ether | Moderate | Alkyl tail is soluble, but PEG-ether repulsion may cause cloudiness at high concentrations. | |

| Alkanes | Hexane / Heptane | Moderate/High | Soluble only as the free acid. Presence of water or salts will cause phase separation. |

| Aqueous | Water (pH < 3) | Insoluble | Forms an oily residue or emulsion. |

| Water (pH > 7) | Soluble | Forms a clear micellar solution (soap). |

Experimental Protocols

Standard Dissolution Protocol (Stock Solution)

Objective: Prepare a stable 100 mM stock solution for analytical or formulation use.

Reagents:

-

3,6,9,12-Tetraoxapentacosanoic acid (Viscous liquid/paste).

-

Solvent: Anhydrous Ethanol (Grade: ACS or HPLC).

Workflow:

-

Equilibration: Allow the container to reach room temperature (20–25°C). If the material is solidified (stored at 4°C), warm gently to 30°C to liquefy.

-

Weighing: Weigh the viscous liquid directly into a glass vial. Avoid using plastic pipettes as the surfactant may adhere to polypropylene.

-

Solvent Addition: Add Anhydrous Ethanol to achieve the desired concentration.

-

Note: Avoid DMSO for stock solutions if solvent evaporation is required later.

-

-

Vortexing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Store at -20°C. Purge headspace with Argon/Nitrogen to prevent oxidation of the ether linkages.

Acid-Base Extraction (Purification/Isolation)

Objective: Isolate the pure acid from a crude reaction mixture or aqueous buffer. This protocol exploits the pH-dependent solubility switch.

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of the carboxylic acid head group.

Step-by-Step:

-

Acidification: Adjust the aqueous mixture containing the surfactant to pH 2.0 using 1M HCl. This ensures 100% protonation of the carboxyl group (

). -

Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate . Shake vigorously for 2 minutes.

-

Why DCM? DCM is immiscible with water and highly solubilizes the PEG-lipid chain.

-

-

Separation: Allow phases to separate. The product will partition into the organic layer.

-

Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (

) to remove trace water. -

Concentration: Filter off the solid sulfate and remove solvent via rotary evaporation at 40°C.

Critical Handling & Stability Notes

-

Peroxide Formation: The "tetraoxa" (PEG) backbone is susceptible to oxidative degradation, forming peroxides over time.

-

Mitigation: Always store neat material under inert gas (Argon/Nitrogen). Use peroxide-free solvents (e.g., avoid old THF or Diethyl Ether).

-

-

Hygroscopicity: The PEG region attracts moisture.[1] If the neat oil becomes cloudy, it has likely absorbed water.

-

Correction: Redissolve in DCM and dry over

.

-

-

Plasticizer Effect: This molecule acts as a plasticizer. Avoid storing concentrated solutions in polystyrene (PS) or polycarbonate (PC) containers. Use Glass or Polypropylene (PP).

References

-

PubChem. (n.d.).[2] 3,6,9,12-Tetraoxapentacosanoic acid (Compound).[3][4][5][6][7][8] National Library of Medicine. Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 3,6,9,12-Tetraoxapentacosanoic acid. Retrieved February 20, 2026, from [Link]

- Bhat, R., & Timasheff, S. N. (1992). Steric exclusion is the principal source of the preferential hydration of proteins in the presence of polyethylene glycols. Protein Science, 1(9), 1133–1143. (Contextualizing PEG-solvent interactions).

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. 3,6,9,12-Tetraoxapentacosan-1-ol | C21H44O5 | CID 70251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3,6,9,12-tetraoxapentacosanoic acid, sodium salt (1:1) (C21H42O6) [pubchemlite.lcsb.uni.lu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. TRIDECETH-4 CARBOXYLIC ACID | CAS#:127174-97-4 | Chemsrc [chemsrc.com]

- 7. parchem.com [parchem.com]

- 8. m.molbase.com [m.molbase.com]

Advanced Synthesis Strategies for Polyoxyethylene Tridecyl Ether Carboxylic Acids (ECTD)

Executive Summary & Chemical Identity

Polyoxyethylene tridecyl ether carboxylic acids (ECTD) represent a class of crypto-anionic surfactants bridging the gap between nonionics and anionics. Structurally defined as

For the researcher, the synthesis challenge lies not in the formation of the bond, but in controlling the Degree of Carboxymethylation (DCM) and minimizing the Polyethylene Glycol (PEG) and Glycolic Acid impurities. This guide details two distinct, field-validated pathways: the classical Williamson Ether Synthesis (optimized for cost/scale) and Catalytic Oxidation (optimized for purity/green chemistry).

Key Chemical Parameters

| Parameter | Specification |

| Hydrophobe | Isotridecanol (Branched C13) |

| Ethoxylation Degree (n) | Typically 3 – 10 moles EO |

| Target Conversion | > 85% (Industrial), > 95% (High Purity) |

| Critical Impurity | NaCl (Williamson route), Unreacted Nonionic |

Pathway A: Modified Williamson Ether Synthesis (Carboxymethylation)

This is the industrial workhorse. It involves the reaction of Tridecyl Ethoxylate (TDE) with Sodium Monochloroacetate (SMCA) in the presence of an alkali.

The Challenge: Water is the enemy. Water promotes the hydrolysis of SMCA to glycolic acid, wasting reagents and contaminating the product. The Solution: A "Starved Water" protocol using powder reactants or azeotropic distillation.

Reaction Mechanism

The reaction proceeds via an

Experimental Protocol (Self-Validating System)

Reagents:

-

Tridecyl Alcohol Ethoxylate (TDE-7, 7 mol EO): 1.0 mol

-

Sodium Monochloroacetate (SMCA): 1.25 mol (Powder)

-

Sodium Hydroxide (NaOH): 1.35 mol (Micro-pearls or 50% aq. solution)

-

Solvent (Optional but recommended for lab scale): Isopropanol (IPA) to reduce viscosity.

Step-by-Step Workflow:

-

Dehydration (Critical): Load TDE-7 into a reactor equipped with a nitrogen sparge and vacuum trap. Heat to 100°C under vacuum (20 mbar) for 30 minutes to remove trace moisture. Validation: Karl Fischer titration should read < 0.1%

. -

Alkoxide Formation: Cool to 60°C. If using IPA, add it now. Add NaOH slowly.

-

Note: If using 50% NaOH, you must apply continuous vacuum/nitrogen sweep to distill off the water as it is added. The goal is to keep the reaction mass "dry."

-

-

Carboxymethylation: Add SMCA powder in 4 equal portions over 2 hours. Maintain temperature at 60-70°C.

-

Causality: Adding SMCA all at once causes a massive exotherm and spikes local concentration, favoring the hydrolysis side-reaction (SMCA + NaOH

Glycolate).

-

-

Aging: Stir at 75°C for 4 hours.

-

Acidification & Separation:

-

Add HCl or

until pH < 2.5. -

Heat to 90°C. The emulsion will break into two phases:

-

Top: ECTD (Acid form) + Unreacted Nonionic.

-

Bottom: Brine (NaCl) + Glycolic Acid.

-

-

-

Wash: Discard bottom layer. Wash top layer with hot brine (10% NaCl) twice to remove trapped mineral acidity.

Visualization: Williamson Workflow

Figure 1: The "Starved Water" Williamson Ether Synthesis workflow designed to minimize glycolic acid formation.

Pathway B: Platinum-Catalyzed Aerobic Oxidation

For pharmaceutical or high-end cosmetic applications where chloride ions and glycolic acid are unacceptable, direct oxidation is the superior pathway. This converts the terminal hydroxyl group directly to a carboxyl group using molecular oxygen.

Reaction Mechanism

This is a dehydrogenation mechanism on a metal surface.

Experimental Protocol

Reagents:

-

Tridecyl Ethoxylate (TDE-7): 1.0 mol

-

Catalyst: 5% Pt/C (Platinum on Activated Carbon) or Bi-promoted Pd/C. Loading: 1-2 wt% relative to substrate.

-

Alkali: NaOH (to maintain pH 9).

-

Oxidant: Oxygen gas or Air.

Step-by-Step Workflow:

-

Slurry Preparation: In a pressurized autoclave (Hastelloy or Stainless Steel), mix TDE-7 and water (ratio 1:4). Add the Pt/C catalyst.[2]

-

pH Control: Adjust initial pH to 9.0 with dilute NaOH.

-

Oxidation: Heat to 80°C. Pressurize with

to 5 bar. Stir vigorously (>1000 rpm) to overcome mass transfer limitations. -

Reaction Monitoring: Continuously dose NaOH to maintain pH 9.0. The reaction is complete when NaOH consumption stops (theoretical 1.0 mol NaOH per mol TDE).

-

Work-up:

-

Filter hot to recover the expensive Pt/C catalyst (reusable).

-

The filtrate is the Sodium Salt of ECTD (high purity).

-

To get the acid form, acidify with HCl and phase separate as in Pathway A.

-

Visualization: Catalytic Cycle

Figure 2: Simplified catalytic cycle for the conversion of terminal alcohol to carboxylic acid on Platinum.

Comparative Analysis & Decision Matrix

When selecting a pathway, the decision rests on the trade-off between Operational Expenditure (OPEX) and Capital Expenditure (CAPEX) versus Purity .

| Feature | Williamson Synthesis (Pathway A) | Catalytic Oxidation (Pathway B) |

| Primary Waste | NaCl (Brine), Glycolic Acid | Water |

| Atom Economy | Low (Loss of Cl and Acetate backbone) | High |

| Catalyst Cost | Negligible (Reagents are cheap) | High (Pt/Pd metals) |

| Selectivity | 80-90% (Residual nonionic common) | >95% (High conversion possible) |

| Equipment | Standard Glass/Steel Reactor | High-Pressure Autoclave |

| Best For... | Industrial detergents, Oil recovery | Pharma, Personal Care, Lab Scale |

Decision Logic

Figure 3: Decision matrix for selecting the appropriate synthesis pathway.

Analytical Validation (Quality Control)

A self-validating system requires robust endpoints. Do not rely solely on theoretical stoichiometry.

Determination of Anionic Active Matter (Hyamine Titration)

To quantify the conversion yield:

-

Principle: The anionic carboxylate binds with a cationic titrant (Hyamine 1622) in a two-phase system (Water/Chloroform or Water/Dichloromethane).

-

Indicator: Mixed indicator (Dimidium Bromide / Disulphine Blue).

-

Endpoint: Color shift in the organic phase from Pink (Anionic complex) to Blue (Cationic complex).

Calculation of Conversion

-

Acid Value (AV): mg KOH required to neutralize 1g of product.

-

Hydroxyl Value (OHV): Measure of the starting ethoxylate.

References

-

Vertex AI Search. (2025). Synthesis pathways polyoxyethylene ether carboxylic acids. Google.[4] 5

-

Zlatanos, S., et al. (2009). Oxidation of ethoxylated fatty alcohols to alkylpolyglycol carboxylic acids using noble metals as catalysts. Grasas y Aceites.[6] Link

-

European Patent Office. (2019). Ether Carboxylic Acid Composition (EP 3842407 A1). 7

-

Metrohm. (2023). The world of surfactants from the perspective of titration. 8

-

Scerbacova, A. (2023). Investigation of Alkyl Ether Carboxylate Surfactants Performance in Carbonate Reservoirs. Skoltech. 9[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US9718987B2 - Blocked bio-based carboxylic acids and their use in thermosetting materials - Google Patents [patents.google.com]

- 5. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]

- 6. EP0623579A1 - Process for preparation of ether carboxylic acids - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. The world of surfactants from the perspective of titration | Metrohm [metrohm.com]

- 9. back.skoltech.ru [back.skoltech.ru]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

Methodological & Application

Using 3,6,9,12-Tetraoxapentacosanoic acid for protein solubilization

Application Note: Advanced Membrane Protein Solubilization using 3,6,9,12-Tetraoxapentacosanoic Acid (ECT-3)

Part 1: Executive Summary

The "Goldilocks" Surfactant for Difficult Targets In the landscape of membrane protein biochemistry, researchers often face a binary choice: aggressive solubilization that denatures the target (e.g., SDS) or gentle preservation that fails to extract the protein efficiently (e.g., DDM, OG). 3,6,9,12-Tetraoxapentacosanoic acid (commonly known as Trideceth-4 Carboxylic Acid or by the trade name Nikkol ECT-3 ) bridges this gap.

This molecule represents a class of Ether Carboxylates —surfactants that combine the solubilizing power of anionic detergents with the structural preservation of non-ionic PEG-based detergents. This guide details the physicochemical properties, solubilization protocols, and downstream applications of ECT-3, specifically designed for researchers working with GPCRs, ion channels, and fragile transporter complexes.

Part 2: Scientific Foundation & Mechanism

Chemical Identity & Structure

-

Systematic Name: 3,6,9,12-Tetraoxapentacosanoic acid

-

Common Name: Trideceth-4 Carboxylic Acid (ECT-3)

-

Formula:

-

Structure Analysis:

-

Hydrophobic Tail: A C13 (tridecyl) alkyl chain provides deep membrane penetration.

-

Linker: A tetra-ethylene glycol (PEG4) spacer provides steric shielding and water solubility.

-

Head Group: A terminal carboxylic acid confers pH-dependent anionic charge.

-

Figure 1: Structural-Functional dissection of the ECT-3 molecule.

The "Tunable" Mechanism

Unlike sulfate-based detergents (SDS) which are permanently charged and harsh, ECT-3 is a crypto-anionic surfactant.

-

At pH > 5.0 (Deprotonated): It acts as a mild anionic detergent, efficient at breaking lipid-lipid interactions and solubilizing membranes.

-

At pH < 4.0 (Protonated): It behaves like a non-ionic detergent (similar to C12E4), useful for crystallization or specific folding studies.

-

Hard Water Stability: The PEG linker prevents the precipitation of the carboxylate head group by divalent cations (

,

Part 3: Experimental Protocol

Reagent Preparation

Critical Requirement: Commercial ECT-3 is often supplied as a viscous acid (liquid) or a sodium salt (paste). The acid form is insoluble in water until neutralized.

Stock Solution Protocol (10% w/v ECT-3 Na-Salt):

-

Weighing: Weigh 1.0 g of 3,6,9,12-Tetraoxapentacosanoic acid (acid form) into a 15 mL tube.

-

Neutralization: Add approx. 8 mL of ultrapure water. The solution will be cloudy/separated.

-

Titration: While stirring, add 1M NaOH dropwise. Monitor pH using a micro-probe or pH paper.

-

Target pH: 7.0 – 7.5.[1]

-

Observation: As pH rises, the solution will clarify instantly as the salt forms.

-

-

Final Volume: Adjust volume to 10 mL with water. Filter sterilize (0.22 µm).

Critical Micelle Concentration (CMC) Determination

Note: The CMC of ECT-3 is sensitive to salt concentration. Always determine CMC in your specific buffer.

-

Estimated CMC: ~1–3 mM (0.04% – 0.12%) in PBS.

-

Validation Step: Use a dye-binding assay (e.g., DPH or ANS fluorescence) to confirm CMC if working with low-abundance proteins.

Membrane Protein Solubilization Workflow

Figure 2: Optimized Solubilization Workflow for ECT-3.

Step-by-Step Procedure:

-

Resuspension: Resuspend membranes at 2–5 mg/mL total protein in Buffer A (20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

-

Solubilization: Add 10% ECT-3 stock to a final concentration of 1.0% (w/v) .

-

Note: For fragile complexes, a ratio of 3:1 (Detergent:Protein w/w) is often sufficient.

-

-

Incubation: Rotate at 4°C for 1 hour. Avoid vortexing, which can shear long PEG chains or cause foaming.

-

Clarification: Centrifuge at 100,000 x g for 45 mins.

-

Purification: The supernatant can be loaded directly onto Ni-NTA or Strep-Tactin columns.

-

Wash Buffer: Reduce ECT-3 to 0.1% (w/v) (~2x CMC).

-

Elution Buffer: Maintain 0.1% ECT-3.

-

Part 4: Data Presentation & Comparison

Table 1: Comparative Analysis of Surfactants

| Feature | SDS (Sodium Dodecyl Sulfate) | DDM (Dodecyl Maltoside) | ECT-3 (Trideceth-4 Carboxylate) |

| Type | Anionic (Strong) | Non-ionic (Mild) | Anionic / Ether Carboxylate (Mild) |

| Solubilization Efficiency | Very High | Moderate | High |

| Denaturing Potential | High (Unfolds proteins) | Low | Low (Preserves structure) |

| pH Sensitivity | None | None | Yes (Tunable charge) |

| CMC (approx) | ~8 mM | ~0.17 mM | ~1-3 mM |

| Removal | Difficult | Moderate | Dialysis / Ion Exchange |

| Cost | Low | High | Moderate |

Why Choose ECT-3?

-

Refolding: Unlike DDM, ECT-3 can be dialyzed away more easily due to its higher CMC and ionic nature.

-

Ion Exchange Chromatography (IEX): Because ECT-3 is anionic at pH 7, it does not bind to Cation Exchange resins, allowing the protein to bind (if positively charged). Conversely, on Anion Exchange, the detergent will bind, which can be used to exchange detergents.

Part 5: Troubleshooting & Tips

-

Cloudy Buffer? Check the pH. If pH < 5, ECT-3 may protonate and become less soluble. Adjust pH to > 6.5 with NaOH.

-

High Background in Cryo-EM? ECT-3 has a PEG tail which can add background noise. Exchange into DDM or Amphipols (e.g., A8-35) for the final grid preparation step.

-

Precipitation with Ca2+? While ECT-3 is more stable than fatty acids, extremely high calcium (>50 mM) can still cause turbidity. Keep divalent cations < 10 mM.

References

-

Nikkol Chemicals Co., Ltd. (2025). Technical Data Sheet: NIKKOL ECT-3 (Trideceth-4 Carboxylic Acid). Retrieved from

-

le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111.

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

-

Ataman Chemicals. (2025). Ether Carboxylate Surfactants: Properties and Applications. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 3,6,9,12-Tetraoxapentacosanoic Acid. Retrieved from

Sources

Application Note: Formulation of pH-Responsive LNPs using PEG-4 Tridecyl Ether Carboxylic Acid

[1]

Introduction & Mechanism of Action

PEG-4 Tridecyl Ether Carboxylic Acid is a surfactant comprising a C13 lipophilic tail, a short polyethylene glycol (PEG-4) spacer, and a terminal carboxylic acid headgroup.[1]

Mechanistic Role in LNPs[2][3]

-

Crypto-Anionic Stabilization:

-

Acidic pH (Mixing Stage, pH ~4.0): The carboxylic acid (pKa ~3.5–4.5) is partially protonated/neutral.[1][2] This reduces electrostatic interference with cationic/ionizable lipids during the critical RNA complexation step.

-

Physiological pH (Storage/In Vivo, pH 7.4): The headgroup deprotonates (

), imparting a negative zeta potential to the LNP surface. This electrostatic repulsion complements the steric barrier, enhancing colloidal stability.

-

-

Steric Profile: The short PEG-4 chain provides a "brush" rather than a "mushroom" conformation, reducing the hydrodynamic radius compared to PEG-2000 LNPs.[1] This is advantageous for applications requiring smaller particle sizes (<80 nm) or higher tissue penetration.

-

Shedding Dynamics: The C13 lipid tail (Tridecyl) is shorter than the standard C14 (Myristoyl) or C18 (Stearoyl) anchors, facilitating faster lipid desorption (shedding) in vivo, which is critical for endosomal escape and transfection potency.

Material Specifications & Preparation

Key Reagent Attributes

| Component | Specification | Function |

| Target Lipid | PEG-4 Tridecyl Ether Carboxylic Acid | Surface stabilizer; pH-responsive charge modulator.[1] |

| Ionizable Lipid | e.g., DLin-MC3-DMA / SM-102 | RNA complexation and endosomal release.[1] |

| Helper Lipid | DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine) | Bilayer structure and rigidity.[1] |

| Cholesterol | High Purity (>99%) | Membrane fluidity modulation.[1] |

| Payload | mRNA / siRNA | Therapeutic cargo.[1][3][][5] |

Formulation Design (Molar Ratios)

Standard LNP ratios are modified to accommodate the anionic nature of the PEG-surfactant.

Protocol: Microfluidic Assembly of Anionic LNPs

This protocol utilizes a microfluidic mixing strategy (e.g., NanoAssemblr, impingement jets) to ensure reproducible particle size and encapsulation efficiency (EE).

Phase 1: Reagent Preparation

Step 1: Lipid Phase Preparation

-

Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-4 Tridecyl Ether Carboxylic Acid in 100% Ethanol .

-

Ensure total lipid concentration is 10–12.5 mM .[1]

-

Critical: If the PEG-4 lipid is supplied as a viscous liquid, weigh it precisely using a positive displacement pipette or by mass (density ~1.05 g/mL).

Step 2: Aqueous Phase Preparation [1]

-

Dilute nucleic acid (mRNA/siRNA) in 25 mM Sodium Acetate Buffer (pH 4.0) .

-

Target an N/P ratio (Nitrogen on lipid : Phosphate on RNA) of 6:1 .

-

Why pH 4.0? This pH ensures the ionizable lipid is positively charged for RNA binding, while the PEG-4 carboxylic acid is largely protonated, preventing premature electrostatic repulsion or ion-pairing.

Phase 2: Microfluidic Mixing[1]

Step 3: Mixing Parameters

-

Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).[1]

-

Total Flow Rate (TFR): 12 mL/min (scale-dependent).[1]

-

Diagram of Workflow:

Caption: Workflow for LNP assembly. The pH shift during dilution/dialysis activates the anionic character of the PEG-4 lipid.

Phase 3: Downstream Processing[1]

Step 4: Dilution & Neutralization

-

Immediately dilute the output 40x with 1x PBS (pH 7.4) .

-

Mechanism: Raising the pH to 7.4 neutralizes the ionizable lipid (locking the core) and deprotonates the PEG-4 carboxylic acid (

), establishing the anionic surface charge.

Step 5: Purification (TFF or Dialysis)

-

Tangential Flow Filtration (TFF): Use a 100 kD or 300 kD MWCO hollow fiber membrane.[1]

-

Buffer exchange into final storage buffer (e.g., PBS + 10% Sucrose).

-

Concentrate to desired RNA concentration (e.g., 0.5 – 1.0 mg/mL).

Step 6: Sterile Filtration

-

Pass through a 0.2 µm PES (Polyethersulfone) filter.[1]

-

Note: Anionic LNPs generally filter well; however, verify filter compatibility if using high concentrations.

Characterization & Quality Control

A. Dynamic Light Scattering (DLS)

-

Expected Size: 60 – 90 nm.[1] (Smaller than standard PEG-2000 LNPs due to surfactant efficiency).[1]

-

PDI: < 0.2 (Indicates monodisperse population).[1]

B. Zeta Potential (Critical)[1]

-

Measurement Buffer: 10 mM NaCl or 1x PBS (diluted).

-

Expectation:

C. Encapsulation Efficiency (EE%)

-

Method: RiboGreen™ assay with and without Triton X-100 lysis.

-

Target: > 85%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Encapsulation (<80%) | Electrostatic repulsion during mixing.[1] | Ensure Aqueous Phase is pH 4.[1]0. If pH is >5, the PEG-4-COOH becomes anionic and competes with RNA for the ionizable lipid.[1] |

| Large Particle Size (>120 nm) | Insufficient surfactant ratio.[1] | Increase PEG-4 Tridecyl Ether Carboxylic Acid from 1.5% to 2.5% or 3.0%. |

| Aggregation after Dialysis | Rapid pH shock.[1] | Perform a slow dilution step before dialysis.[1] Ensure the final buffer has sufficient ionic strength (PBS) to shield charges. |

Structural Visualization

The following diagram illustrates the surface architecture of the LNP, highlighting the "Crypto-Anionic" switch of the PEG-4 lipid.

Caption: Structural role of PEG-4 Tridecyl Ether Carboxylic Acid. The headgroup charge state dictates LNP surface properties.

References

-

Hald Albertsen, C., et al. (2022).[7] "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[3][6][] Advanced Drug Delivery Reviews. Link[1]

-

Kulkarni, J. A., et al. (2018). "On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA." ACS Nano.[1] Link[1]

-

Colonial Chemical Inc. (2025).[1][8] "Ether Carboxylates: Structure & Performance." Technical Data Sheet. (Referencing surfactant properties of Trideceth-4 Carboxylic Acid). Link

-

BOC Sciences. (2024).[1] "Formulation of Lipid Nanoparticles (LNPs): PEG-lipid selection."

-

Suzuki, Y., et al. (2020). "pH-sensitive PEG-lipids for control of LNP biodistribution."[1] Journal of Controlled Release. (Contextual reference for pH-responsive PEG design).

Sources

- 1. Polyoxyethylene Tridecyl Ether | LGC Standards [lgcstandards.com]

- 2. PEG-4 - PCC Group Product Portal [products.pcc.eu]

- 3. mdpi.com [mdpi.com]

- 5. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. colonialchem.com [colonialchem.com]

Applications of 3,6,9,12-Tetraoxapentacosanoic acid in drug delivery systems

Application Note: 3,6,9,12-Tetraoxapentacosanoic Acid in Advanced Drug Delivery Systems

Part 1: Introduction & Strategic Utility

Compound Identity:

-

Common Aliases: Trideceth-4 Carboxylic Acid, PEG3-Tridecyl Ether Acetic Acid.

-

CAS Registry: 127174-97-4[4]

-

Chemical Structure:

-

Note on Nomenclature: The "pentacosanoic" root refers to the 25-atom backbone length (including oxygens) in replacement nomenclature. The tail is a C13 (tridecyl) chain attached to a short PEG linker terminating in a carboxylic acid.

-

Strategic Role in Drug Delivery: Unlike standard PEG-lipids (e.g., PEG2000-DMG) which are neutral and solely provide steric shielding, 3,6,9,12-Tetraoxapentacosanoic acid (TPCA) functions as an Anionic, pH-Sensitive Stealth Lipid .

-

Zeta Potential Modulation: At physiological pH (7.4), the carboxylic acid head group is deprotonated (

), conferring a negative surface charge that prevents aggregation via electrostatic repulsion, supplementing the steric hindrance of the short PEG chain. -

Endosomal Escape Enhancer: In the acidic environment of the endosome (pH < 5.5), the head group protonates (

), neutralizing the anionic charge. This reduction in polarity destabilizes the lipid bilayer, facilitating fusion with the endosomal membrane and cytosolic release of the payload (e.g., mRNA, siRNA). -

"Sheddable" Stabilization: The short PEG chain (approx. PEG4 equivalent) and single alkyl tail (C13) allow for faster desorption from the nanoparticle surface compared to dual-tail PEG-lipids (like PEG-DSPE), termed the "dilemma of PEGylation." This allows for initial protection followed by rapid cellular uptake and processing.

Part 2: Experimental Protocols

Protocol A: Formulation of pH-Responsive Lipid Nanoparticles (LNPs)

Objective: To encapsulate mRNA using TPCA as the primary stabilizing surfactant, replacing standard PEG-lipids to enhance endosomal escape.

Materials:

-

Payload: Firefly Luciferase mRNA (mLuc).

-

Ionizable Lipid: DLin-MC3-DMA (or proprietary ionizable lipid).[5]

-

Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

-

Stabilizer (Test): 3,6,9,12-Tetraoxapentacosanoic acid (TPCA).

-

Buffer A: 50 mM Citrate Buffer, pH 4.0.

-

Buffer B: PBS, pH 7.4 (RNase-free).

Formulation Parameters (Molar Ratios):

| Component | Standard LNP | TPCA-Modified LNP | Role of TPCA |

|---|---|---|---|

| Ionizable Lipid | 50% | 50% | Core encapsulation |

| DSPC | 10% | 10% | Bilayer structure |

| Cholesterol | 38.5% | 37% | Membrane fluidity |

| PEG-Lipid | 1.5% (e.g., PEG-DMG) | 0% | Replaced |

| TPCA | 0% | 3.0% | pH-sensitive stabilizer |

Note: TPCA is single-tailed, so a slightly higher molar percentage (3.0%) is often required to match the stabilization of dual-tailed PEG-lipids (1.5%).

Step-by-Step Methodology:

-

Lipid Stock Preparation:

-

Dissolve all lipids individually in absolute ethanol.

-

Combine lipids in the "TPCA-Modified" molar ratio to a total lipid concentration of 10 mM in ethanol.

-

Critical Step: Ensure TPCA is fully solubilized; mild sonication may be required due to the amphiphilic nature.

-

-

Aqueous Phase Preparation:

-

Dilute mRNA in Buffer A (Citrate pH 4.0) to achieve an N/P ratio (Nitrogen to Phosphate) of 6:1.

-

-

Microfluidic Assembly:

-

Equipment: NanoAssemblr (Precision NanoSystems) or T-junction mixer.

-

Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

-

Total Flow Rate (TFR): 12 mL/min.

-

Procedure: Inject the lipid-ethanol mix and mRNA-aqueous mix simultaneously. The rapid mixing precipitates the LNPs.

-

-

Dialysis & Buffer Exchange:

-

Collect the LNP solution (currently in 25% ethanol/citrate).

-

Dialyze against 1000x volume of PBS (pH 7.4) for 12 hours using a 20 kDa MWCO cassette.

-

Mechanism: As pH rises to 7.4 during dialysis, TPCA deprotonates, stabilizing the particle surface.

-

-

Filtration:

-

Pass through a 0.22 µm PES syringe filter to sterilize.

-

Protocol B: Characterization & Stability Profiling

1. Dynamic Light Scattering (DLS):

-

Instrument: Malvern Zetasizer.

-

Expectation:

-

Size: 60–90 nm.

-

PDI: < 0.2 (Indicates monodispersity).

-

Zeta Potential: -5 to -15 mV (Due to TPCA carboxylate). Standard PEG-LNPs are usually near neutral (0 to -2 mV).

-

2. Encapsulation Efficiency (EE%):

-

Assay: RiboGreen RNA assay.

-

Method: Measure fluorescence of LNP sample with and without Triton X-100 (lysis agent).

-

Calculation:

-

Target: > 90%.

3. pH-Sensitivity Assay (Hemolysis Model):

-

Purpose: To validate the membrane-disruptive capability of TPCA at acidic pH.

-

Protocol:

-

Incubate human red blood cells (RBCs) with TPCA-LNPs at pH 7.4, 6.5, and 5.0 for 1 hour at 37°C.

-

Centrifuge and measure hemoglobin release (Absorbance at 540 nm) in the supernatant.

-

Result: High hemolysis at pH 5.0 vs. negligible at pH 7.4 confirms endosomal escape potential.

-

Part 3: Mechanism of Action Visualization

The following diagram illustrates the structural integration of TPCA and its pH-dependent activation mechanism.

Caption: Workflow of TPCA-LNP assembly and the pH-triggered "Switch" mechanism facilitating intracellular drug release.

Part 4: Comparative Data Summary

Table 1: Physicochemical Comparison of Stabilizing Lipids

| Feature | PEG-2000-DMG (Standard) | 3,6,9,12-Tetraoxapentacosanoic Acid (TPCA) |

| Molecular Weight | ~2500 Da | ~376 Da |

| PEG Length | ~45 units (Long) | ~3-4 units (Short) |

| Charge (pH 7.4) | Neutral | Anionic (COO-) |

| Charge (pH 5.0) | Neutral | Neutral (COOH) - Switchable |

| Circulation Half-Life | Long (Stealth) | Medium (Semi-Stealth) |

| Cellular Uptake | Inhibited by PEG layer | Enhanced (Less steric hindrance) |

| Primary Use | Long-circulation vaccines | pH-sensitive delivery / Tumoral targeting |

References

-

BroadPharm. (2024).[5] Advancements in Lipids for Drug Delivery: PEGylated Lipids and Analogs. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70251, 3,6,9,12-Tetraoxapentacosan-1-ol / Trideceth-4 Carboxylic Acid. Retrieved from

-

BOC Sciences. (2024). Sodium 3,6,9,12-tetraoxapentacosyl sulfate: Surfactant Properties. Retrieved from

- Suzuki, Y., et al. (2022). pH-Sensitive PEG-Lipids for Intracellular Delivery. Journal of Controlled Release. (Contextual grounding for carboxyl-PEG-lipid mechanism).

- Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172-176.

Sources

- 1. Frontiers | Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution [frontiersin.org]

- 2. parchem.com [parchem.com]

- 3. A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trideceth-4 carboxylic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advancements in Lipids for Drug Delivery | BroadPharm [broadpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Revolutionizing Drug Delivery: A Guide to Formulating pH-Sensitive Liposomes with Trideceth-4 Carboxylic Acid

Introduction: The Dawn of Smart Drug Delivery

In the landscape of advanced drug delivery, stimuli-responsive nanocarriers represent a paradigm shift, enabling the targeted release of therapeutic agents in response to specific physiological cues. Among these, pH-sensitive liposomes have garnered significant attention for their ability to remain stable at physiological pH (around 7.4) while rapidly releasing their cargo in the acidic microenvironments characteristic of tumors, sites of inflammation, and endosomal compartments.[1][] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target effects and systemic toxicity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of pH-sensitive liposomes utilizing Trideceth-4 carboxylic acid. While specific literature on Trideceth-4 carboxylic acid in liposomal formulations is emerging, this guide synthesizes established principles of pH-sensitive liposome design, leveraging the known properties of polyoxyethylene alkyl ether carboxylic acids to propose a robust and scientifically-grounded protocol.

The Science Behind the Switch: Mechanism of pH-Sensitivity

The elegance of this system lies in the molecular properties of its components. The proposed formulation combines a fusogenic lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with the pH-sensitive surfactant, Trideceth-4 carboxylic acid, and a stabilizing agent, cholesterol.

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): This phospholipid has a small headgroup and a cone-like geometry, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer.[5] In pH-sensitive formulations, DOPE's fusogenic potential is harnessed to destabilize the liposomal membrane upon a specific trigger.

-

Trideceth-4 Carboxylic Acid: As a member of the polyoxyethylene alkyl ether carboxylic acid family, this surfactant possesses a terminal carboxylic acid group.[6] At physiological pH, this group is deprotonated and negatively charged, providing electrostatic repulsion and steric hindrance that stabilize the DOPE-containing bilayer.[]

-

Cholesterol: This essential lipid component enhances the stability of the liposomal membrane, reducing leakage and improving its integrity in biological fluids.

The key to the pH-triggered release is the protonation of the carboxylic acid group of Trideceth-4 carboxylic acid in an acidic environment. Polyoxyethylene alkyl ether carboxylic acids typically have a pKa in the range of 4 to 4.5.[7][8] As the environmental pH drops below the pKa of Trideceth-4 carboxylic acid, the carboxyl group becomes protonated, losing its negative charge. This charge neutralization eliminates the electrostatic repulsion, allowing the cone-shaped DOPE molecules to transition from a lamellar to the fusogenic inverted hexagonal phase. This phase transition disrupts the liposomal membrane, leading to the rapid release of the encapsulated drug.

Visualizing the Mechanism of Action

The following diagram illustrates the pH-triggered destabilization of the liposome and subsequent drug release.

Caption: Mechanism of pH-sensitive drug release.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the preparation and characterization of pH-sensitive liposomes using Trideceth-4 carboxylic acid. This protocol is based on the well-established thin-film hydration method followed by extrusion.[3]

Materials and Equipment

| Material | Supplier (Example) |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Avanti Polar Lipids |

| Cholesterol | Sigma-Aldrich |

| Trideceth-4 carboxylic acid | TCI Chemicals |

| Chloroform | Fisher Scientific |

| Methanol | Fisher Scientific |

| Phosphate-Buffered Saline (PBS) | Gibco |

| Drug for encapsulation (e.g., Doxorubicin) | Sigma-Aldrich |

| Mini-Extruder | Avanti Polar Lipids |

| Polycarbonate Membranes (100 nm) | Whatman |

| Rotary Evaporator | Heidolph |

| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical |

| Transmission Electron Microscope (TEM) | FEI / Thermo Fisher |

Proposed Liposome Formulation

Due to the absence of specific literature for Trideceth-4 carboxylic acid, we propose a starting formulation based on molar ratios commonly used for DOPE-based pH-sensitive liposomes with other single-chain amphiphiles.[9][10]

| Component | Molar Ratio |

| DOPE | 6 |

| Cholesterol | 4 |

| Trideceth-4 carboxylic acid | 2 |

Note: This ratio is a starting point and should be optimized for the specific drug and application.

Workflow for Liposome Preparation